1-Chloro-3-isocyanato-3-methylbutane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-chloro-3-isocyanato-3-methylbutane |
InChI |
InChI=1S/C6H10ClNO/c1-6(2,3-4-7)8-5-9/h3-4H2,1-2H3 |
InChI Key |
ZXRWQEQZKULTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCl)N=C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 3 Isocyanato 3 Methylbutane
Precursor Synthesis and Halogenation Chemistry
The initial phase in the synthesis of 1-chloro-3-isocyanato-3-methylbutane (B6187458) is the preparation of the key intermediate, 1-chloro-3-methylbutane (B93926). This can be achieved through various methods, primarily involving the chlorination of a suitable hydrocarbon precursor.
Synthesis of 1-Chloro-3-methylbutane from Precursors
One common precursor for the synthesis of 1-chloro-3-methylbutane is 3-methyl-1-butanol (isoamyl alcohol). The conversion of the alcohol to the corresponding alkyl chloride is a standard substitution reaction. Various reagents can be employed for this transformation, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or concentrated hydrochloric acid. The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.
Another potential precursor is isopentane (B150273) (2-methylbutane), which can be directly chlorinated. vaia.com However, this method often leads to a mixture of isomeric products, necessitating careful purification to isolate the desired 1-chloro-3-methylbutane. vaia.comdoubtnut.com
The table below summarizes common methods for the synthesis of 1-chloro-3-methylbutane.
| Precursor | Reagent(s) | Key Reaction Type | Reference |
| 3-Methyl-1-butanol | Thionyl chloride (SOCl₂) | Nucleophilic Substitution | chegg.com |
| 3-Methyl-1-butanol | Concentrated HCl, ZnCl₂ (Lucas reagent) | Nucleophilic Substitution | chemicalbook.com |
| Isopentane | Chlorine (Cl₂), UV light | Free-Radical Halogenation | vaia.comyoutube.com |
Chlorination Mechanisms and Regioselectivity
The chlorination of alkanes such as isopentane proceeds via a free-radical chain mechanism. aakash.ac.inwikipedia.org This process is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of the chlorine-chlorine bond to generate two chlorine radicals. libretexts.orgbyjus.comsavemyexams.com
The subsequent propagation steps involve the abstraction of a hydrogen atom from the alkane by a chlorine radical to form an alkyl radical and hydrogen chloride. This alkyl radical then reacts with another molecule of chlorine to yield the chlorinated alkane and a new chlorine radical, which continues the chain reaction. byjus.com
The regioselectivity of free-radical chlorination is influenced by the stability of the resulting alkyl radical. In the case of isopentane, there are primary, secondary, and tertiary hydrogens that can be abstracted. The stability of the radical intermediates follows the order: tertiary > secondary > primary. Consequently, the abstraction of a tertiary hydrogen is kinetically favored. However, due to the statistical abundance of primary and secondary hydrogens in isopentane, a mixture of chlorinated products is typically obtained. masterorganicchemistry.com The chlorination of isopentane can yield 1-chloro-2-methylbutane, 2-chloro-2-methylbutane, 2-chloro-3-methylbutane, and 1-chloro-3-methylbutane. vaia.com Careful control of reaction conditions can influence the product distribution to some extent, but separation of the isomers is often required. wikipedia.org
Isocyanate Formation via Phosgenation Routes
The conversion of a primary amine to an isocyanate is a crucial step in many industrial processes. Phosgenation, the reaction with phosgene (B1210022) or its derivatives, is a well-established method for this transformation.
Traditional Amination-Phosgenation Protocols
The traditional method for synthesizing isocyanates involves the reaction of a primary amine with phosgene (COCl₂). acs.orgsabtechmachine.com This process is typically carried out in an inert solvent. google.com The reaction proceeds in two main stages. google.com In the first, low-temperature "cold phosgenation," the amine reacts with phosgene to form a carbamoyl (B1232498) chloride and an amine hydrochloride salt. sabtechmachine.com In the second, high-temperature "hot phosgenation," the carbamoyl chloride is dehydrochlorinated, and the amine hydrochloride reacts further to yield the isocyanate. sabtechmachine.comgoogle.com To synthesize this compound via this route, the corresponding primary amine, 1-amino-3-chloro-3-methylbutane, would be the required starting material.
Modern Phosgene Alternatives (e.g., Diphosgene, Triphosgene) in Laboratory Scale
Due to the high toxicity of phosgene gas, safer alternatives have been developed for laboratory-scale synthesis. rsc.org Diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (B27547) (bis(trichloromethyl) carbonate), a solid, are commonly used as phosgene surrogates. rsc.orgresearchgate.netgoogle.com These compounds are easier and safer to handle and can generate phosgene in situ or react directly under appropriate conditions. rsc.orggoogle.com
Triphosgene, in particular, is often preferred as it is a stable, crystalline solid. researchgate.netchemicalforums.com The reaction of an amine with triphosgene typically requires a tertiary amine base to scavenge the HCl produced. rsc.org The stoichiometry is critical, with one mole of triphosgene being equivalent to three moles of phosgene. rsc.org These reagents allow for the conversion of amines to isocyanates under milder conditions than traditional phosgenation. rsc.orgchemicalforums.com
The following table compares phosgene and its common alternatives for isocyanate synthesis.
| Reagent | Chemical Formula | Physical State | Molar Equivalents of Phosgene | Key Considerations |
| Phosgene | COCl₂ | Gas | 1 | Highly toxic, requires specialized handling |
| Diphosgene | ClCO₂CCl₃ | Liquid | 2 | Less volatile than phosgene but still highly toxic |
| Triphosgene | C₃Cl₆O₃ | Solid | 3 | Safer to handle and store, often used in lab synthesis |
Non-Phosgene Approaches for Isocyanate Generation
In an effort to develop more environmentally benign synthetic routes, several non-phosgene methods for the generation of isocyanates have been established. nih.govresearchgate.netionike.com These methods often involve rearrangement reactions of carboxylic acid derivatives.
One prominent non-phosgene route is the Curtius rearrangement . nih.govwikipedia.orgrsc.org This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. masterorganicchemistry.comorganic-chemistry.org The acyl azide is typically prepared from a carboxylic acid or its corresponding acyl chloride. nih.gov The Curtius rearrangement is known for its high functional group tolerance and proceeds with retention of the configuration of the migrating group. wikipedia.orgnih.gov
The Hofmann rearrangement is another method for producing isocyanates, starting from a primary amide. wikipedia.orgnumberanalytics.com The amide is treated with bromine or another halogen in the presence of a strong base, which leads to the formation of an isocyanate intermediate. acs.org This isocyanate can then be trapped or hydrolyzed to an amine. wikipedia.org
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. numberanalytics.comnumberanalytics.comwikipedia.org The reaction is typically carried out under basic conditions or by heating. numberanalytics.comslideshare.net The hydroxamic acid is often activated by acylation or sulfonylation before the rearrangement occurs. unacademy.com
To apply these non-phosgene methods to the synthesis of this compound, a suitable precursor bearing the 1-chloro-3-methylbutane skeleton and the appropriate functional group (carboxylic acid for Curtius, amide for Hofmann, or hydroxamic acid for Lossen) would be required.
Curtius Rearrangement for Isocyanate Synthesis
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide intermediate. google.comacs.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. utwente.nl This method is known for its high yields and tolerance of a wide range of functional groups.
The hypothetical application of the Curtius rearrangement to synthesize this compound would commence with the corresponding carboxylic acid, 3-chloro-3-methylbutanoic acid. The synthesis would involve two key steps:
Formation of the Acyl Azide: The carboxylic acid would first be converted into an activated derivative, such as an acyl chloride or a mixed anhydride. This intermediate would then react with an azide source, typically sodium azide, to form the crucial 3-chloro-3-methylbutanoyl azide intermediate.
Rearrangement to the Isocyanate: The acyl azide is then heated in an inert solvent, such as toluene (B28343) or benzene, to induce the rearrangement. The loss of dinitrogen gas drives the reaction forward, yielding the desired this compound.
A critical consideration in this synthetic approach is the stability of the tertiary chloride under the reaction conditions. The temperatures required for the thermal rearrangement must be carefully controlled to prevent potential elimination side reactions.
Table 1: Hypothetical Reaction Scheme for Curtius Rearrangement
| Step | Reactant | Reagents | Intermediate/Product |
| 1 | 3-Chloro-3-methylbutanoic acid | 1. (COCl)₂, cat. DMF2. NaN₃ | 3-Chloro-3-methylbutanoyl azide |
| 2 | 3-Chloro-3-methylbutanoyl azide | Heat (Δ) in inert solvent | This compound |
Reactions of Alkyl Halides with Metal Cyanates
Another classical approach to isocyanate synthesis involves the reaction of alkyl halides with metal cyanates, such as sodium cyanate (B1221674) or potassium cyanate. rsc.org This nucleophilic substitution reaction, in principle, could be applied to a suitable precursor to form this compound.
A plausible starting material for this route would be 1,3-dichloro-3-methylbutane. The reaction would involve the selective substitution of one of the chlorine atoms with the cyanate ion.
Key challenges in this approach include:
Selectivity: Differentiating between the primary and tertiary chlorides is crucial. The tertiary chloride is sterically hindered, which might favor substitution at the primary position under certain conditions. However, the formation of a tertiary carbocation could also lead to substitution at that position.
Isocyanate vs. Cyanate Formation: The cyanate ion is an ambident nucleophile, meaning it can attack through either the nitrogen or the oxygen atom. The choice of solvent and counter-ion can influence the regioselectivity of the attack, with polar aprotic solvents generally favoring the formation of the isocyanate.
Side Reactions: Elimination reactions are a significant concern, especially with a tertiary halide as a substrate, which can lead to the formation of alkenes.
Table 2: Potential Reaction of a Dihaloalkane with Metal Cyanate
| Reactant | Reagent | Potential Product | Potential Byproducts |
| 1,3-Dichloro-3-methylbutane | NaOCN in DMF | This compound | Isomeric cyanates, elimination products |
Other Emerging Synthetic Pathways
Modern organic synthesis is continually developing new methods for the creation of complex molecules. While not specifically documented for this compound, several emerging synthetic pathways for isocyanates could be considered. These include:
Catalytic Carbonylation of Amines: Transition-metal-catalyzed carbonylation of the corresponding amine, 3-chloro-3-methylbutan-1-amine, could provide a direct route to the isocyanate. This method avoids the use of phosgene and its derivatives, making it a more environmentally benign approach.
Oxidative Rearrangement of Amides: Certain protocols allow for the direct conversion of primary amides to isocyanates through an oxidative rearrangement, bypassing the need for an acyl azide intermediate. The application of such a method would start from 3-chloro-3-methylbutanamide.
These emerging methods often offer milder reaction conditions and improved functional group tolerance, which could be advantageous for a molecule like this compound. researchgate.netrsc.org
Optimization of Reaction Conditions and Yields
Regardless of the chosen synthetic route, optimization of reaction conditions would be paramount to achieving a satisfactory yield of this compound. Key parameters to consider for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and the solubility of reagents and intermediates. For the Curtius rearrangement, non-polar, high-boiling solvents are typically used. For the reaction with metal cyanates, polar aprotic solvents like DMF or DMSO are often preferred.
Temperature: Careful control of the reaction temperature is crucial to promote the desired transformation while minimizing side reactions such as elimination or decomposition.
Catalysts: In the case of emerging catalytic methods, the selection of the appropriate catalyst and ligands is critical for achieving high efficiency and selectivity.
Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction time for maximizing the yield of the desired product.
Systematic studies, potentially employing design of experiments (DoE) methodologies, would be necessary to identify the optimal combination of these parameters.
Stereoselective Synthesis Approaches (if applicable)
The structure of this compound contains a chiral center at the carbon atom bearing both the chloro and isocyanato groups. Therefore, the synthesis of enantiomerically pure forms of this compound would require a stereoselective approach.
If the synthesis were to proceed via the Curtius rearrangement, the stereochemical integrity of the migrating group is generally retained. nih.gov This means that if the starting carboxylic acid, 3-chloro-3-methylbutanoic acid, is resolved into its enantiomers, the corresponding enantiomer of the isocyanate should be obtained.
For the reaction of an alkyl halide with a metal cyanate, the stereochemical outcome would depend on the reaction mechanism. An SN2 reaction would proceed with inversion of configuration at the chiral center, while an SN1 reaction would lead to a racemic mixture. Given the tertiary nature of the halide, an SN1 pathway is more likely, which would not be suitable for stereoselective synthesis without the use of a chiral catalyst or auxiliary.
Chemical Reactivity and Mechanistic Studies of 1 Chloro 3 Isocyanato 3 Methylbutane
Reactivity of the Isocyanate Group
The isocyanate group is a heterocumulene, and its reactivity is centered on the central carbon atom, which is susceptible to nucleophilic attack. This reactivity is the basis for the formation of polyurethanes, ureas, and other significant chemical products. The reactions are typically additions across the C=N double bond.
Nucleophilic addition is the most common reaction pathway for isocyanates. Compounds possessing an active hydrogen atom (e.g., alcohols, amines, water) can add to the isocyanate group. The reaction mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by the transfer of a proton to the nitrogen atom.
The reaction between 1-Chloro-3-isocyanato-3-methylbutane (B6187458) and alcohols or polyols yields urethanes (also known as carbamates). This reaction is fundamental to the production of polyurethane polymers. mdpi.com The reaction proceeds through a concerted mechanism where a reactant complex first forms between the isocyanate and the alcohol. mdpi.com In the transition state, the N=C=O group bends, which activates the carbon for the formation of a new C-O bond, while the alcohol's H-O bond breaks and a new N-H bond forms. mdpi.com
The reaction can be self-catalyzed by an excess of either the alcohol or the isocyanate. mdpi.com In the presence of excess isocyanate, an allophanate (B1242929) intermediate can be formed, which then decomposes to the urethane (B1682113) and regenerates an isocyanate molecule. mdpi.comresearchgate.net The activation energies for both alcohol-excess and isocyanate-excess reactions are generally lower than that of the stoichiometric reaction. mdpi.comnih.gov
Table 1: Urethane Formation Reaction Parameters
| Reactant | Product | Catalyst | Key Mechanistic Feature |
| Alcohol (R'-OH) | Urethane | None (uncatalyzed) or Tertiary Amines/Organometallics | Nucleophilic attack of alcohol oxygen on isocyanate carbon. mdpi.com |
| Polyol | Polyurethane | Varies (e.g., nitrogen-containing compounds) | Repetitive urethane linkage formation to build a polymer chain. mdpi.com |
| Excess Alcohol | Urethane | Alcohol acts as a catalyst. | Lower activation energy compared to stoichiometric reaction. mdpi.comnih.gov |
| Excess Isocyanate | Urethane | Isocyanate acts as a catalyst via an allophanate intermediate. | Two-step mechanism involving a six-centered transition state. mdpi.comresearchgate.net |
The reaction of this compound with primary or secondary amines is a rapid and efficient method for the synthesis of substituted ureas. commonorganicchemistry.combeilstein-journals.org This reaction is generally faster than the corresponding reaction with alcohols. The high nucleophilicity of the amine's nitrogen atom facilitates a quick attack on the isocyanate's electrophilic carbon.
The process is typically carried out in a suitable solvent such as Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dichloromethane (DCM) at room temperature. commonorganicchemistry.com Notably, the reaction does not require a base or other catalyst. commonorganicchemistry.com The reaction involves the direct addition of the amine to the isocyanate group, forming a stable urea (B33335) linkage. This method is versatile and can be used to produce a wide range of both symmetrical and unsymmetrical ureas. organic-chemistry.org
Table 2: Urea Formation Reaction Parameters
| Reactant | Product | Typical Solvents | Conditions |
| Primary Amine (R'-NH₂) | N,N'-Disubstituted Urea | DMF, THF, DCM | Room Temperature, No catalyst required. commonorganicchemistry.com |
| Secondary Amine (R'₂NH) | N,N,N'-Trisubstituted Urea | DMF, THF, DCM | Room Temperature, No catalyst required. commonorganicchemistry.com |
The reaction of this compound with water initially forms an unstable carbamic acid intermediate. researchgate.net This intermediate readily undergoes decarboxylation (loses CO₂) to yield a primary amine.
The resulting amine is itself a nucleophile and can react with another molecule of this compound. This subsequent reaction produces a symmetrically disubstituted urea. This two-step process is a common side reaction in polyurethane synthesis where moisture is present, as the formation of urea and CO₂ gas (which can act as a blowing agent) can affect the properties of the final polymer.
The reaction sequence is as follows:
Formation of Carbamic Acid: R-NCO + H₂O → [R-NH-COOH]
Decarboxylation: [R-NH-COOH] → R-NH₂ + CO₂
Urea Formation: R-NCO + R-NH₂ → R-NH-CO-NH-R
Beyond alcohols, amines, and water, the isocyanate group of this compound can react with a variety of other compounds containing active hydrogens. For example, compounds with active methylene (B1212753) groups, such as malonic esters, can react with isocyanates in the presence of a base like triethylamine (B128534). researchgate.net This reaction involves the nucleophilic attack of the carbanion (formed by deprotonation of the active methylene group) on the isocyanate carbon, leading to the formation of functionally substituted amides. researchgate.net Other active hydrogen compounds that can react include thiols (forming thiocarbamates) and carboxylic acids (forming unstable mixed anhydrides that can decompose).
The isocyanate group can participate in cyclization reactions. For instance, the reaction of an isocyanate with a malonic ester in the presence of triethylamine can lead to the formation of barbituric acid-5-carboxylic esters under reflux conditions. researchgate.net This demonstrates the ability of the isocyanate to act as a building block for heterocyclic compounds.
In the context of polymerization, this compound can act as a monomer or an initiator. The reaction of the isocyanate group with a diol or polyol is the fundamental step in step-growth polymerization to form polyurethanes. mdpi.com The isocyanate group itself can also undergo self-polymerization (trimerization) to form highly stable isocyanurate rings, often catalyzed by specific catalysts, which can be used to create cross-linked polyisocyanurate foams.
Catalytic Effects on Isocyanate Reactivity
The isocyanate group (-NCO) is an electrophilic functional group that readily reacts with nucleophiles such as alcohols, amines, and water. The rate of these reactions can be significantly enhanced by the use of catalysts. Generally, catalysts for isocyanate reactions are broadly classified as Lewis bases or organometallic compounds. adhesivesmag.comresearchgate.net
Lewis Base Catalysis: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are common Lewis base catalysts. researchgate.net They are believed to function by activating the alcohol (or other nucleophile) through hydrogen bonding, making it more nucleophilic and facilitating its attack on the isocyanate carbon.
Organometallic Catalysis: Organometallic compounds, particularly those based on tin, zirconium, and bismuth, are highly effective catalysts for isocyanate reactions. adhesivesmag.comgoogle.com Dibutyltin dilaurate (DBTDL) is a widely used catalyst that is thought to work by forming a complex with the isocyanate, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. wernerblank.com Zirconium chelates have been investigated as alternatives to tin catalysts and are proposed to activate the hydroxyl group of an alcohol. Some catalysts can also promote the cyclotrimerization of isocyanates to form isocyanurates. tue.nl
The choice of catalyst can influence the selectivity of the reaction, for example, favoring the reaction with a hydroxyl group over the reaction with water. adhesivesmag.comwernerblank.com The catalytic activity is also influenced by steric hindrance around the catalytic center. wernerblank.com For this compound, the bulky tertiary carbon adjacent to the isocyanate group might influence the approach of the catalyst and the nucleophile.
Below is a table summarizing common catalysts and their proposed mechanisms for isocyanate reactions.
| Catalyst Type | Example(s) | Proposed Mechanism of Action |
| Lewis Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine | Activation of the nucleophile (e.g., alcohol) through hydrogen bonding. |
| Organometallic (Tin) | Dibutyltin dilaurate (DBTDL) | Formation of a complex with the isocyanate, increasing its electrophilicity. |
| Organometallic (Zirconium) | Zirconium chelates | Activation of the hydroxyl group of the alcohol. |
| Organometallic (Bismuth) | Bismuth neodecanoate | Lewis acid catalysis, activating the isocyanate. |
Reactivity of the Chlorinated Alkyl Moiety
The primary alkyl chloride functionality in this compound can undergo nucleophilic substitution and elimination reactions. The pathway that is favored depends on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic substitution involves the replacement of the chlorine atom by a nucleophile.
S\N2 Pathway: As a primary alkyl halide, this compound is expected to favor the S\N2 mechanism. This is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry at that carbon. libretexts.org The rate of an S\N2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. libretexts.org Strong, sterically unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) favor the S\N2 pathway. libretexts.orgmasterorganicchemistry.com However, the presence of a bulky isobutyl-like group may slightly hinder the backside attack compared to a less substituted primary alkyl halide.
S\N1 Pathway: The S\N1 pathway involves the formation of a carbocation intermediate in a two-step process. libretexts.org Primary alkyl halides like this compound are generally poor substrates for S\N1 reactions because the formation of a primary carbocation is energetically unfavorable. libretexts.org However, if a rearrangement to a more stable carbocation is possible, the S\N1 pathway might be observed, particularly in the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol). khanacademy.orgquora.com In this specific molecule, a hydride shift could potentially lead to a more stable tertiary carbocation, but this is generally less likely for primary halides.
The table below outlines the factors favoring S\N1 versus S\N2 reactions for an alkyl chloride.
| Factor | Favors S\N1 | Favors S\N2 |
| Substrate Structure | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |
| Kinetics | Unimolecular (Rate = k[Alkyl Halide]) | Bimolecular (Rate = k[Alkyl Halide][Nucleophile]) |
Elimination reactions of this compound would lead to the formation of an alkene.
E2 Pathway: The E2 mechanism is a concerted, one-step reaction that requires a strong base. jove.comkhanacademy.org The base removes a proton from a carbon adjacent (beta) to the carbon bearing the chlorine, while the chloride ion departs simultaneously. For the reaction to occur, the beta-hydrogen and the chlorine must be in an anti-periplanar conformation. msu.edu With strong, non-bulky bases, the major product is typically the more substituted alkene (Zaitsev's rule). chemistrysteps.comwizeprep.com However, the use of a sterically hindered base, such as potassium tert-butoxide, would favor the formation of the less substituted alkene (Hofmann product). chemistrysteps.comwizeprep.com Given that this compound is a primary alkyl halide, E2 reactions will be competitive with S\N2 reactions, especially at higher temperatures and with strong, bulky bases. chemguide.co.uk
E1 Pathway: The E1 mechanism proceeds through a carbocation intermediate, similar to the S\N1 reaction. jove.com It is a two-step process that is favored by weak bases and polar protic solvents. jove.com Since primary carbocations are unstable, the E1 pathway is generally not favored for primary alkyl halides unless a rearrangement can occur. msu.edu
The following table summarizes the conditions that favor E1 versus E2 reactions.
| Factor | Favors E1 | Favors E2 |
| Substrate Structure | Tertiary > Secondary > Primary | Tertiary > Secondary > Primary |
| Base | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, OH⁻) |
| Solvent | Polar Protic | Aprotic or less polar |
| Kinetics | Unimolecular (Rate = k[Alkyl Halide]) | Bimolecular (Rate = k[Alkyl Halide][Base]) |
The carbon-chlorine bond in this compound can undergo homolytic cleavage under photochemical or thermal conditions to generate a carbon-centered radical. wikipedia.org This is a common pathway for the free-radical halogenation of alkanes. google.com
The process typically involves three stages:
Initiation: The reaction is initiated by the formation of chlorine radicals, usually from the homolysis of molecular chlorine (Cl₂) by UV light. wikipedia.org
Propagation: A chlorine radical abstracts a hydrogen atom from the alkyl chain to form HCl and an alkyl radical. This alkyl radical then reacts with another molecule of Cl₂ to form a dichlorinated product and a new chlorine radical, which continues the chain reaction. google.com
Termination: The reaction is terminated when two radicals combine. google.com
The regioselectivity of radical chlorination is generally low, meaning that a mixture of products can be formed. wikipedia.org However, there is a preference for abstraction of hydrogen atoms from more substituted carbons (tertiary > secondary > primary) due to the greater stability of the resulting radical. google.com
Interplay between Isocyanate and Chloroalkyl Reactivity
The two functional groups in this compound are not entirely independent and can influence each other's reactivity through electronic and steric effects.
Inductive Effects: The isocyanate group is electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms. studypug.com This -I effect will be transmitted through the sigma bonds of the alkyl chain, leading to a slight polarization of the C-Cl bond. An electron-withdrawing group can make the carbon atom of the C-Cl bond more electrophilic and potentially more susceptible to nucleophilic attack. reddit.com Conversely, the alkyl group has a weak electron-donating (+I) effect, which can slightly decrease the reactivity of the isocyanate group compared to an aryl isocyanate. nih.gov
The potential for neighboring group participation (NGP) by the isocyanate group in nucleophilic substitution of the chloride is an interesting consideration. khanacademy.orgchemistrysteps.comyoutube.com The nitrogen or oxygen of the isocyanate could potentially act as an internal nucleophile, displacing the chloride to form a cyclic intermediate. This would lead to an enhanced reaction rate and retention of stereochemistry. However, the formation of a five-membered ring in this case would be required, which is generally favorable.
Intramolecular Reaction Possibilities
Due to the lack of available research on this compound, a detailed analysis of its intramolecular reaction possibilities cannot be provided.
Kinetic and Thermodynamic Aspects of Reactions
Similarly, no experimental or computational data on the kinetic and thermodynamic aspects of reactions involving this compound has been found in the public domain. Therefore, no data tables or detailed research findings on this topic can be presented.
Applications in Advanced Organic Synthesis As an Intermediate
Building Block for Complex Molecular Architectures
Organic building blocks are foundational components used for the modular assembly of complex molecular structures. researchgate.net 1-Chloro-3-isocyanato-3-methylbutane (B6187458) fits this role by offering two distinct points for chemical modification, enabling the stepwise and controlled construction of intricate molecules relevant to medicinal chemistry and materials science. researchgate.net
The isocyanate group serves as a masked amine. Isocyanates react with water in a hydrolysis reaction to form a transient carbamic acid, which readily decarboxylates to yield a primary amine and carbon dioxide. wikipedia.orgresearchgate.net This transformation makes this compound a potential precursor for 1-chloro-3-amino-3-methylbutane.
This resulting amino-chloroalkane is itself a bifunctional building block. The newly formed amine can undergo a variety of functionalization reactions, such as acylation, alkylation, or be incorporated into heterocyclic systems. For instance, cascade reactions initiated by the addition of an amine to an isocyanate precursor can be used to generate diverse heterocyclic structures like pyrazoles and phthalazinones. nih.gov
The most direct application of the isocyanate moiety is its reaction with nucleophiles to form ureas and carbamates, which are common structural motifs in pharmaceuticals and agrochemicals. researchgate.net
Ureas: The reaction of the isocyanate group with primary or secondary amines is a highly efficient method for the synthesis of unsymmetrically substituted ureas. wikipedia.orgbeilstein-journals.org This reaction is often fast and high-yielding, and can even be performed in water ("on-water" synthesis), which offers a sustainable and chemoselective process. acs.org By selecting an amine with desired functional groups, a wide variety of complex urea (B33335) derivatives can be accessed. asianpubs.org
Carbamates: Similarly, the reaction of the isocyanate with alcohols produces carbamates (also known as urethanes). wikipedia.orgnih.gov This reaction is a cornerstone of polyurethane chemistry but is equally valuable on a smaller scale for synthesizing specific carbamate-containing molecules. wikipedia.org The choice of alcohol allows for the introduction of diverse R-groups, tailoring the properties of the final product. The synthesis can proceed through various phosgene-free methods, making it an attractive route in modern organic chemistry. google.comresearchgate.net
| Product Class | Nucleophile | General Reaction Scheme | Key Features |
|---|---|---|---|
| Urea | Amine (R₂NH) | R'-NCO + R₂NH → R'-NHC(O)NR₂ | High efficiency; forms stable C-N bond; used in pharmaceuticals and polymers. wikipedia.orgasianpubs.org |
| Carbamate (B1207046) | Alcohol (R-OH) | R'-NCO + R-OH → R'-NHC(O)OR | Forms urethane (B1682113) linkage; key reaction in polyurethane synthesis; stable functional group. wikipedia.orgnih.gov |
| Amine | Water (H₂O) | R'-NCO + H₂O → [R'-NHCOOH] → R'-NH₂ + CO₂ | Hydrolysis followed by decarboxylation; serves as a method to unmask a primary amine. wikipedia.orgresearchgate.net |
Role in Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The this compound molecule offers two potential sites for such reactions. The primary alkyl chloride is a classic electrophile for various palladium-catalyzed cross-coupling reactions. However, the high reactivity of the isocyanate group would likely necessitate a carefully planned synthetic sequence or the use of chemoselective catalysts that favor reaction at the C-Cl bond without affecting the isocyanate.
Alternatively, while less common, isocyanates themselves can participate in coupling reactions. For example, nickel-catalyzed reductive amidation of aryl sulfonium (B1226848) salts with isocyanates has been developed for amide synthesis. researchgate.net Furthermore, palladium-catalyzed reactions involving isocyanide insertion, a related functional group, are well-established for creating complex imidoyl derivatives, showcasing the potential for transition metals to mediate reactions at this type of functionality. nih.gov
Derivatization for Tailored Chemical Properties
The presence of two chemically distinct functional groups allows for selective and sequential derivatization to tailor the final molecule's properties. Given the significantly higher reactivity of the isocyanate group toward nucleophiles compared to the primary chloride, a logical synthetic strategy would involve:
Reaction at the Isocyanate: First, the isocyanate can be reacted with a chosen alcohol or amine to form a stable carbamate or urea. This step introduces a desired molecular fragment.
Reaction at the Chloride: The resulting chloro-carbamate or chloro-urea intermediate can then be subjected to a second reaction at the alkyl chloride site. This could be a nucleophilic substitution (e.g., with azide (B81097), cyanide, or another heteroatom) or a transition-metal-catalyzed cross-coupling reaction to form a new C-C bond.
This stepwise approach allows for the controlled and predictable synthesis of complex products where different functionalities are installed at specific positions, providing precise control over the final molecular architecture and its associated chemical and physical properties.
Contributions to Polymer Chemistry
Homo- and Co-polymerization Mechanisms
No specific studies on the reaction of 1-Chloro-3-isocyanato-3-methylbutane (B6187458) with polyols to form polyurethanes have been identified.
There is no available literature detailing the synthesis of polyureas through the reaction of this compound with polyfunctional amines.
Information regarding the application of controlled polymerization techniques to this compound is not present in the current body of scientific literature.
Incorporating this compound into Polymer Backbones
Without experimental data, the impact of this specific monomer on polymer chain architecture and crosslinking cannot be determined.
The potential for using the chloro group for post-polymerization modification is a chemically sound concept, but no specific examples involving this compound have been documented.
Design of Novel Polymer Structures
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information on the application of the specific compound "this compound" in the synthesis of block copolymers, graft copolymers, or dendrimeric and hyperbranched structures.
The unique combination of a chloro group and an isocyanate group within a single molecule suggests its potential as a bifunctional building block in polymer synthesis. In theory, the chloro functional group could act as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). Simultaneously, the highly reactive isocyanate group could participate in various coupling reactions, including urethane (B1682113) or urea (B33335) formation, which are fundamental to the synthesis of polyurethanes and for grafting polymers onto other substrates.
This dual reactivity could theoretically allow "this compound" to function as an "inimer" (a molecule that is both an initiator and a monomer), which is a common strategy for producing highly branched polymer architectures. However, no published research or patents were found to substantiate this potential use for this specific compound.
Block Copolymers and Graft Copolymers
The synthesis of block and graft copolymers often relies on monomers or initiators with specific reactive sites. For instance, molecules containing a halogen atom can serve as initiators for ATRP to grow a polymer block, and isocyanate groups are frequently used to link polymer chains together or to graft side chains onto a polymer backbone. While general methodologies for creating such copolymers using bifunctional molecules with chloro and isocyanate functionalities exist, there are no specific examples in the literature that utilize this compound.
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopy is fundamental to understanding the molecular structure of 1-Chloro-3-isocyanato-3-methylbutane (B6187458). Each technique offers unique information about the compound's atomic connectivity, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, detailed information about the molecular framework can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). For this compound, three distinct signals are expected.
A singlet for the six equivalent protons of the two methyl groups attached to the quaternary carbon.
A triplet for the two protons on the carbon adjacent to the chlorine atom (Cl-CH₂-).
A triplet for the two protons on the carbon adjacent to the quaternary carbon (-CH₂-C(NCO)).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct carbon signals are predicted, including the carbon of the isocyanate group, which typically appears significantly downfield.
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. COSY would show correlations between the coupled protons of the two methylene (B1212753) (-CH₂-) groups, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule.
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | -C(CH₃)₂ | ~1.3 - 1.5 | Singlet (s) |
| -CH₂-C(NCO)- | ~1.8 - 2.0 | Triplet (t) | |
| Cl-CH₂- | ~3.5 - 3.7 | Triplet (t) | |
| ¹³C NMR | -C(CH₃)₂ | ~25 - 30 | - |
| -CH₂-C(NCO)- | ~40 - 45 | - | |
| Cl-CH₂- | ~45 - 50 | - | |
| -C(NCO)(CH₃)₂ | ~60 - 65 | - | |
| -N=C=O | ~120 - 125 | - |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the key functional groups within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying the highly polar isocyanate group (-N=C=O). This functional group exhibits a characteristic, very strong, and sharp absorption band due to its asymmetric stretching vibration, typically appearing in a relatively uncluttered region of the spectrum. spectroscopyonline.comremspec.com This distinct peak is an excellent diagnostic marker for the presence of the isocyanate. cdnsciencepub.comresearchgate.net Other expected absorptions include C-H stretching and bending modes from the alkyl backbone and the C-Cl stretch.
Raman Spectroscopy: While the asymmetric NCO stretch is weak in Raman spectra, the symmetric stretch is typically strong, providing complementary information. cdnsciencepub.com
These techniques are also powerful for real-time reaction monitoring. For instance, during a reaction involving the isocyanate group (e.g., urethane (B1682113) formation), the disappearance of the characteristic -N=C=O absorption band can be monitored to determine the reaction's progress and endpoint. remspec.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Very Strong, Sharp |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |
| Alkyl (CH₂) | Bend (Scissoring) | ~1465 | Medium |
| Alkyl (C-Cl) | Stretch | 600 - 800 | Medium to Strong |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.
Upon ionization, this compound will produce a molecular ion peak (M⁺). A key feature of its mass spectrum will be the isotopic pattern caused by the presence of chlorine, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom in the molecule. docbrown.info
Common fragmentation pathways would likely include the loss of a chlorine radical (∙Cl), the loss of the isocyanate group (∙NCO), and various cleavages of the alkyl chain. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), can be used to further fragment specific ions to confirm their structure, providing a high degree of confidence in the identification, especially in complex mixtures. nih.govnih.gov
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Possible Fragment Ion | Identity of Lost Neutral Fragment |
|---|---|---|---|
| 147 | 149 | [C₆H₁₀ClNO]⁺ | - (Molecular Ion) |
| 112 | 112 | [C₆H₁₀NO]⁺ | ∙Cl |
| 105 | 107 | [C₆H₁₀Cl]⁺ | ∙NCO |
| 70 | 70 | [C₅H₁₀]⁺ | ∙CH₂Cl, ∙NCO (rearrangement) |
| 57 | 57 | [C₄H₉]⁺ | ∙CH₂CH₂Cl, ∙NCO (rearrangement) |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.
Gas chromatography (GC) is a suitable method for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a capillary column.
Purity Assessment: By using a column with an appropriate stationary phase (e.g., a mid-polarity phase), the compound can be separated from other volatile components. The relative area of the peak corresponding to the target compound in the resulting chromatogram provides a measure of its purity.
Reaction Monitoring: GC can monitor the depletion of volatile starting materials and the formation of the product over time.
Detection: A Flame Ionization Detector (FID) provides general quantification, while coupling GC with a Mass Spectrometer (GC-MS) allows for the definitive identification of each separated component based on its mass spectrum.
While the target compound itself is volatile, liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is crucial for analyzing its reactions, especially with non-volatile reagents, or for analyzing potential non-volatile impurities.
Due to the high reactivity of the isocyanate group with protic solvents (like water or methanol (B129727) often used in LC), direct analysis can be challenging. A common strategy involves derivatization, where the isocyanate is reacted with an agent to form a stable, easily detectable derivative (e.g., a urea). nih.govepa.gov This derivatized sample can then be analyzed using reverse-phase LC with a C18 column. sielc.com Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). epa.govacs.org This approach is widely used for the quantitative analysis of isocyanates in various matrices. nih.gov
In-Situ and Real-Time Reaction Monitoring Techniques
In-situ and real-time monitoring techniques are indispensable for understanding the intricate details of chemical transformations involving this compound. These approaches allow for the continuous analysis of a reacting mixture without the need for sample extraction, thereby preserving the integrity of the system and providing a true representation of the reaction progress.
FTIR Spectroscopy for Kinetic Studies
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for studying the kinetics of reactions involving this compound. remspec.commt.com This technique is particularly well-suited for monitoring isocyanate reactions due to the strong and distinct absorption band of the isocyanate functional group (–N=C=O). remspec.com
The progress of a reaction involving this compound can be quantitatively monitored by tracking the disappearance of the characteristic asymmetric stretching vibration of the N=C=O group, which typically appears in the mid-IR region between 2250 and 2285 cm⁻¹. remspec.com By recording spectra at regular intervals, a concentration-versus-time profile can be generated, from which kinetic parameters such as reaction rates and activation energies can be determined. researchgate.net
Attenuated Total Reflectance (ATR) FTIR probes are commonly employed for in-situ monitoring. mt.com These probes can be directly immersed into the reaction vessel, providing real-time data under actual process conditions. mt.com The change in the intensity of the isocyanate peak, often normalized against an internal standard or a non-reacting peak in the spectrum, allows for the calculation of the degree of conversion over time. shimadzu.com
Table 1: Representative FTIR Data for a Urethane Formation Reaction
| Time (minutes) | Isocyanate Peak Area (Arbitrary Units) | Reactant Concentration (%) |
| 0 | 1.00 | 100 |
| 10 | 0.75 | 75 |
| 20 | 0.50 | 50 |
| 30 | 0.25 | 25 |
| 40 | 0.05 | 5 |
| 50 | <0.01 | ~0 |
This interactive table illustrates the typical decay of the isocyanate peak area over time as the reaction with an alcohol to form a urethane proceeds.
The data obtained from in-situ FTIR can be used to elucidate reaction mechanisms, identify the formation of intermediates, and understand the influence of various parameters such as temperature, catalyst, and reactant concentrations on the reaction kinetics. mt.com
Online Chromatography for Process Understanding
Online chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offers another powerful approach for real-time monitoring and process understanding of reactions involving this compound. chromatographyonline.com These techniques provide detailed quantitative information by separating the individual components of the reaction mixture. chromatographyonline.com
In an online HPLC setup, a small sample is automatically withdrawn from the reactor at predetermined intervals and injected into the chromatographic system. This allows for the quantification of the consumption of this compound, the formation of the desired product, and the appearance of any byproducts or intermediates. researchgate.net The use of Ultrahigh-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis times, making it suitable for monitoring even fast reactions. chromatographyonline.com
For volatile compounds, online GC coupled with a mass spectrometer (GC-MS) can provide both quantitative data and structural information about the reaction components. researchgate.net Derivatization may be necessary for the analysis of polar or non-volatile compounds related to isocyanate chemistry. nih.gov
Table 2: Representative Online HPLC Data for a Reaction Mixture
| Time (minutes) | This compound (Area %) | Product (Area %) |
| 0 | 98.5 | 0.5 |
| 15 | 65.2 | 33.8 |
| 30 | 30.1 | 68.9 |
| 45 | 5.3 | 93.7 |
| 60 | <0.1 | 98.9 |
This interactive table shows a typical progression of reactant consumption and product formation as monitored by online HPLC.
The data from online chromatography is invaluable for developing a comprehensive understanding of the reaction process. It enables the optimization of reaction conditions to maximize product yield and purity, and to minimize the formation of undesirable byproducts. This level of process understanding is crucial for scaling up reactions from the laboratory to industrial production.
Theoretical and Computational Chemistry Studies
Emerging Research Directions and Future Perspectives
Development of Green Chemistry Approaches for Synthesis
The conventional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022), a reagent that poses significant environmental and safety risks. rsc.orgnwo.nlrsc.org Modern chemical research is intensely focused on developing phosgene-free routes to isocyanates, a direction of immense relevance for the future production of 1-Chloro-3-isocyanato-3-methylbutane (B6187458). rsc.orgresearchgate.netbohrium.com
One of the most promising green alternatives is the reductive carbonylation of nitro compounds. researchgate.netacs.orgnih.gov This method involves reacting a corresponding nitro-precursor with carbon monoxide, which is a less hazardous carbonyl source than phosgene. acs.org Another sustainable approach is the thermal decomposition of carbamates, which can be synthesized from amines, urea (B33335), and alcohols, thereby avoiding toxic inputs altogether. researchgate.netnih.gov The urea route is particularly attractive as its byproducts, ammonia (B1221849) and alcohol, can be recycled, creating a "zero emission" process in theory. nih.gov
Researchers are also exploring the Curtius rearrangement of acyl azides derived from renewable carboxylic acids, a method that can be adapted for continuous flow processes, enhancing safety and scalability. acs.org For a compound like this compound, future research would likely focus on adapting these phosgene-free methods to its specific precursor, 3-chloro-3-methylbutan-1-amine, to create a more sustainable and safer production lifecycle.
Table 1: Comparison of Isocyanate Synthesis Routes
| Synthesis Route | Key Reagents | Primary Advantages | Key Challenges |
|---|---|---|---|
| Traditional Phosgenation | Primary Amine, Phosgene (COCl₂) | High yield, well-established process | Use of highly toxic phosgene, corrosive HCl byproduct nwo.nlrsc.org |
| Reductive Carbonylation | Nitro Compound, Carbon Monoxide (CO) | Avoids phosgene, uses C1 feedstock | Often requires high pressure and temperature, catalyst separation researchgate.netacs.org |
| Carbamate (B1207046) Decomposition | Carbamate Precursor | Phosgene-free, potential for recyclable byproducts | Requires high temperatures for thermal cracking, catalyst development nih.gov |
| Urea Method | Amine, Urea, Alcohol | Cost-effective and readily available reagents, potential for "zero emission" nih.gov | Catalyst efficiency and longevity |
| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | Can utilize renewable feedstocks, suitable for flow chemistry acs.org | Use of potentially explosive azide (B81097) intermediates |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The efficiency and selectivity of isocyanate synthesis are critically dependent on the catalytic system employed. For this compound, the presence of a chlorine atom adds a layer of complexity, requiring catalysts that can facilitate the formation of the isocyanate group without promoting unwanted side reactions, such as elimination or substitution of the chloride.
Research in this area is focused on both homogeneous and heterogeneous catalysts. Homogeneous transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been extensively studied for reductive carbonylation processes. researchgate.netacs.org However, their separation from the product stream can be challenging and costly. nwo.nlacs.org Consequently, there is a growing interest in developing heterogeneous catalysts.
Composite metal oxides, such as Bi₂O₃/Fe₂O₃ or ZnO, have shown high activity for the thermal decomposition of carbamates to isocyanates. nih.govresearchgate.net These solid catalysts are more easily separated and recycled, aligning with green chemistry principles. Ionic liquids are also being explored as novel media and catalysts for these reactions, offering high thermal stability and facilitating product separation. acs.org Future work relevant to this compound would involve screening and designing catalysts—potentially single-component metal catalysts or more complex composite systems—that can tolerate the chloro-functionality and provide high yields under milder, more energy-efficient conditions. nih.gov
Integration into Bio-inspired or Sustainable Chemical Processes
The global push for sustainability is driving the integration of renewable feedstocks into chemical production. rsc.orgrsc.org Isocyanates are being increasingly synthesized from bio-based sources, such as fatty acids from algae or plant oils, and integrated into "green" polyurethanes. acs.orgcovestro.com The unique structure of this compound could be leveraged in bio-inspired materials design.
For instance, the isocyanate group can react with hydroxyl or amine groups present in natural molecules like carbohydrates, lignin, or proteins. This could allow this compound to act as a functional "linker" molecule, grafting onto biopolymers to impart new properties. Researchers have successfully used isocyanates to create polyurethane films inspired by mussel adhesive proteins by incorporating catechol moieties, which allow for strong adhesion. mdpi.com Similarly, this compound could be used to functionalize bio-based polyols to create novel polyurethanes with tailored properties derived from its specific chemical structure. covestro.commdpi.com The chlorine atom could provide a site for subsequent chemical modification or impart properties such as flame retardancy or modified solubility.
Advanced Materials Science Applications Focused on Chemical Functionality
The dual functionality of this compound makes it a prime candidate for the synthesis of advanced functional materials. The highly reactive isocyanate group is a versatile tool for covalently bonding the molecule to surfaces or integrating it into polymer backbones, while the chloro- group offers a secondary site for chemical reactions. nih.govnist.gov
This opens up possibilities for creating materials with precisely controlled architectures and properties. For example, it could be used to functionalize nanoparticles like carbon nanotubes or graphene oxide. nist.govresearchgate.net The isocyanate end would react with hydroxyl or carboxyl groups on the nanoparticle surface, creating a stable covalent bond. The outward-facing chloro-alkyl chain would then modify the surface properties of the nanoparticle, improving its dispersion in polymer matrices or acting as a reactive site for further grafting (a "grafting-from" or "grafting-to" approach).
Furthermore, this compound could be used as a chain extender or functional monomer in the synthesis of specialty polyurethanes or polyureas. researchgate.net The incorporation of the chloro-methylbutane side chain could influence the polymer's thermal properties, solubility, and mechanical behavior, such as flexibility and impact resistance. The chlorine atom could also enhance adhesion to certain substrates or serve as a latent reactive site for post-polymerization modification, allowing for the creation of cross-linked networks or the attachment of other functional moieties. acs.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-chloro-3-methylbutan-1-amine |
| Ammonia |
| Bi₂O₃/Fe₂O₃ (Bismuth(III) oxide / Iron(III) oxide) |
| Carbon dioxide |
| Carbon monoxide |
| Phosgene |
Q & A
Basic: What are the key synthetic routes for 1-Chloro-3-isocyanato-3-methylbutane, and how do reaction conditions influence yield?
Answer:
this compound can be synthesized via two primary pathways:
- Pathway 1: Substitution of a hydroxyl or halogen group in 3-methylbutane derivatives with isocyanate. For example, reacting 1-Chloro-3-hydroxy-3-methylbutane with phosgene (COCl₂) or a safer alternative like triphosgene under anhydrous conditions .
- Pathway 2: Chlorination of 3-isocyanato-3-methylbutane using reagents like SOCl₂ or PCl₅.
Critical Factors:
- Solvent Choice: Anhydrous solvents (e.g., dichloromethane) are essential to avoid hydrolysis of the isocyanato group.
- Temperature: Low temperatures (0–5°C) minimize side reactions like polymerization of the isocyanato group.
- Catalysts: Lewis acids (e.g., AlCl₃) may improve electrophilic substitution efficiency but require careful quenching to prevent decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
